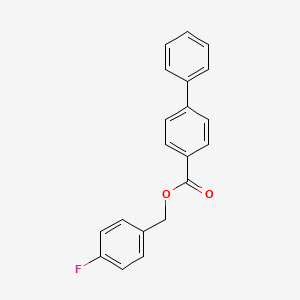

4-fluorobenzyl 4-biphenylcarboxylate

Beschreibung

4-Fluorobenzyl 4-biphenylcarboxylate is a fluorinated aromatic ester comprising a biphenylcarboxylic acid backbone esterified with a 4-fluorobenzyl group. This compound is structurally characterized by two key features:

- Biphenylcarboxylic acid moiety: Provides rigidity and planar geometry, enabling π-π stacking interactions.

- 4-Fluorobenzyl ester group: Introduces electron-withdrawing fluorine, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name |

(4-fluorophenyl)methyl 4-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FO2/c21-19-12-6-15(7-13-19)14-23-20(22)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGTXJMIDPSQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Biphenyl Ring

a) 4-(Hexyloxy)-4'-Biphenylcarboxylic Acid (CAS 59748-16-2)

- Structure : A hexyloxy group replaces the fluorobenzyl ester.

- Properties : The hexyloxy chain increases hydrophobicity (logP ≈ 5.2) compared to the fluorobenzyl ester (estimated logP ≈ 3.8). This enhances lipid solubility but may reduce crystallinity .

- Applications : Used in liquid crystal displays due to its mesogenic properties, unlike the target compound, which is more suited for pharmaceutical intermediates .

b) 4′-Fluoro-4-Hydroxybiphenyl-3-Carboxylic Acid

- Structure : Hydroxyl group at the biphenyl ring and fluorine at the para position.

- Properties : The hydroxyl group enables hydrogen bonding, improving aqueous solubility (∼2 mg/mL) versus the esterified target compound (<0.5 mg/mL). However, the hydroxyl group increases susceptibility to oxidation .

- Applications: Potential use in metal-organic frameworks (MOFs) due to H-bonding capability, contrasting with the ester’s role in prodrug formulations .

Variations in the Ester Group

a) 2-(4-Ethylphenyl)-2-Oxoethyl 4-Fluorobenzoate (CAS 524042-93-1)

- Structure : Ethylphenyl-oxoethyl ester instead of fluorobenzyl.

- Properties : The ketone group in the ester side chain introduces a reactive site for nucleophilic attack, reducing stability under basic conditions compared to the target compound’s inert fluorobenzyl group .

- Applications: Limited to lab-scale reactions due to hydrolytic instability, whereas the fluorobenzyl ester is preferred in APIs for sustained release .

b) Sodium 4-Biphenylcarboxylate

- Structure : Carboxylate salt form without the ester.

- Properties : High water solubility (>50 mg/mL) and unique phosphorescence properties under dry conditions, unlike the neutral ester .

- Applications : Used in fluorescence-based sensors, whereas the esterified form is optimized for passive diffusion in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.